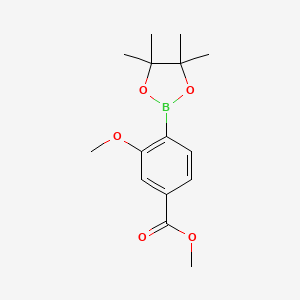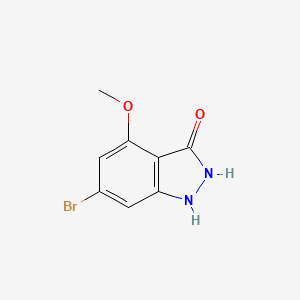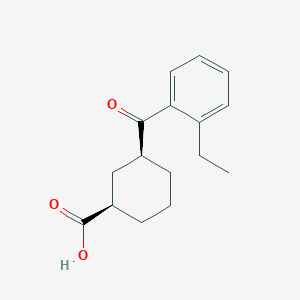
1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Vue d'ensemble
Description
The compound “1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde” is a complex organic molecule. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a benzyl group (a phenyl ring attached to a methylene bridge), and an aldehyde group (a carbonyl center bonded to a hydrogen atom) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “N-(4-methylbenzyl)benzamide” have been synthesized using catalysts like CuI. Single crystals of the synthesized compound were grown using the slow evaporation solution technique .
Molecular Structure Analysis
The molecular structure of a similar compound, “N-(4-methylbenzyl)benzamide”, has been determined by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic lattice .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For a similar compound, “4-Methylbenzyl alcohol”, it appears as needles or off-white crystalline powder .
Applications De Recherche Scientifique
Synthesis of Quinazolines
Aldehydes like 1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde have been utilized in the synthesis of quinazolines. A method involves converting aldehydes into N-(1-chloroalkyl)pyridinium chlorides, which react with 2-aminobenzylamine under mild conditions to yield tetrahydroquinazolines. These can be further aromatized to form quinazolines (Eynde et al., 1993).
Magnetic Materials
The compound has been used as a ligand in the coordination of paramagnetic transition metal ions. This led to the creation of a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).
Antioxidant Activity
Research on marine red algae has identified compounds similar to 1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde, demonstrating potent antioxidant activities. These compounds were compared to known controls for their radical-scavenging abilities (Duan et al., 2007).
Catalysis and Ligand Formation
The compound has been involved in studies of acid-catalyzed reactions leading to the formation of complex ligands and catalysis processes. This includes the creation of tetracyclic planar benzazaphosphole, which has applications in ligand formation and catalysis (Niaz et al., 2013).
Pharmaceutical Applications
While avoiding drug use and dosage details, it's worth noting that the compound has been involved in pharmaceutical research. For instance, its derivatives have been synthesized and evaluated for calcium channel blocking activity, indicating potential medicinal applications (Shahrisa et al., 2012).
Molecular and Electronic Analysis
In a study focusing on molecular and electronic properties, derivatives of the compound were analyzed using DFT calculations. This research provided insights into their electronic properties, nonlinear optical properties, and molecular electrostatic potentials, contributing to the understanding of their chemical behavior (Beytur & Avinca, 2021).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-11-2-4-12(5-3-11)8-15-9-13(10-16)6-7-14(15)17/h2-7,9-10H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUQUPKTRVSYFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine](/img/structure/B1649182.png)
![3-[(Dimethylamino)methyl]-4-isopropoxybenzaldehyde](/img/structure/B1649186.png)

![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649197.png)





